molecular formula C7H11B B3053240 1-Bromo-4,4-dimethylpent-2-yne CAS No. 52323-99-6

1-Bromo-4,4-dimethylpent-2-yne

Cat. No. B3053240
CAS RN: 52323-99-6
M. Wt: 175.07 g/mol
InChI Key: JITGHFUVPLJRBF-UHFFFAOYSA-N
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Description

1-Bromo-4,4-dimethylpent-2-yne is an organic compound with the molecular formula C7H11Br . It is a derivative of pent-2-yne, where a bromine atom is substituted at the 1-position and two methyl groups are substituted at the 4-position .


Molecular Structure Analysis

The molecular structure of 1-Bromo-4,4-dimethylpent-2-yne consists of a seven-carbon chain with a triple bond between the second and third carbons, a bromine atom attached to the first carbon, and two methyl groups attached to the fourth carbon .


Chemical Reactions Analysis

4,4-Dimethyl-2-pentyne, a related compound, is used in organometallic reactions for regioselectivity of its insertion into the Pd-C bond of cyclopalladated complexes . It is also used to prepare pyrimidine-dione by reacting with isocyanate in the presence of nickel/N-heterocyclic carbene . Similar reactions may be possible with 1-Bromo-4,4-dimethylpent-2-yne.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-4,4-dimethylpent-2-yne include a molecular weight of 175.07 and a predicted boiling point of 164.7±23.0 °C . The density is predicted to be 1.245±0.06 g/cm3 .

Scientific Research Applications

Carbonyl Propargylation and Allenylation

1-Bromo-4,4-dimethylpent-2-yne, through its analogs, has been used in carbonyl propargylation. A study demonstrated that 3-bromoprop-1-yne facilitates carbonyl propargylation with tin(II) chloride and tetrabutylammonium bromide in water, yielding 1-substituted but-3-yn-1-ols. This chemical reaction is significant in organic synthesis, particularly in forming alkynol compounds (Masuyama et al., 1998).

Pyrolysis Studies

The compound has been a subject of pyrolysis studies. Research on the unimolecular decomposition of its analogs, like 4-methylpent-2-yne and 4,4-dimethylpent-2-yne, was conducted to understand the fission of CC bonds adjacent to acetylenic groups. These studies are crucial in understanding the chemical kinetics and reaction mechanisms of alkynes (King & Nguyen, 1981).

Nucleophile-Resistant Protecting Group

The compound's derivatives have been used as nucleophile-resistant protecting groups in peptide synthesis. For example, the 2,4-dimethylpent-3-yloxycarbonyl (Doc) group, an analog, has shown significant stability towards nucleophiles like piperidine, indicating its potential utility in protecting amino acids during peptide synthesis (Rosenthal et al., 1997).

Synthesis of Lewis Basic Compounds

Another application involves the synthesis of super Lewis basic compounds. A study detailed the synthesis of electron-rich dialkylamino-substituted terpyridines, using 4'-bromo-6,6''-dimethyl-2,2':6',2''-terpyridine-4,4''-diyl bisnonaflate, a related compound. These compounds have applications in coordination chemistry and catalysis (Kleoff et al., 2019).

Gas Phase Pyrolysis Kinetics

The compound is also studied in the context of gas phase pyrolysis kinetics. Research on the pyrolysis of 4,4-dimethylpent-2-yl acetate, a related ester, provides insights into the reaction mechanisms and kinetic control of elimination processes in organic compounds (Chuchani & Dominguez, 1981).

properties

IUPAC Name

1-bromo-4,4-dimethylpent-2-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Br/c1-7(2,3)5-4-6-8/h6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITGHFUVPLJRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80500311
Record name 1-Bromo-4,4-dimethylpent-2-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4,4-dimethylpent-2-yne

CAS RN

52323-99-6
Record name 1-Bromo-4,4-dimethylpent-2-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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